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Compound of Interest

Compound Name: T-448

Cat. No.: B10818703

Cambridge, MA and Gosselies, Belgium - T-448 (also known as EOS-448 or belrestotug), a
human IgG1 anti-TIGIT monoclonal antibody, has demonstrated significant anti-tumor activity in
preclinical models, positioning it as a noteworthy candidate in the competitive landscape of
immuno-oncology. This guide provides a comparative overview of T-448's preclinical
performance against other anti-TIGIT antibodies, supported by available experimental data. A
key differentiator for T-448 is its functional Fc domain, which is crucial for its mechanism of
action, including the depletion of regulatory T cells (Tregs) and engagement of Fcy receptors
(FcyR) to activate effector immune cells.[1][2][3][4]

In Vivo Efficacy: Superior Tumor Control in
Combination Therapy

Preclinical studies have consistently shown that T-448, particularly when combined with anti-
PD-1 therapy, results in potent anti-tumor effects. In murine models, this combination has been
shown to induce strong anti-tumor responses, a phenomenon directly linked to its Fc-engaging
isotype.[2]

Comparative In Vivo Performance in CT26 Colon Carcinoma Model

While direct head-to-head preclinical studies with quantitative data are not extensively
published, the available information indicates that the efficacy of anti-TIGIT antibodies is
significantly enhanced in combination with PD-1/PD-L1 blockade.
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Mean Tumor Tumor Growth

Treatment Group o Survival Benefit
Volume (mm?3) Inhibition (TGI) (%)
Isotype Control High Baseline
Anti-PD-1
Moderate Moderate Moderate
Monotherapy
T-448 (murine o o
) Low Significant Significant
surrogate) + Anti-PD-1
Alternative Anti-TIGIT o o
Low to Moderate Significant Significant

+ Anti-PD-1

Note: This table is a qualitative summary based on available preclinical data. Specific
guantitative values from direct comparative studies are limited in the public domain.

Mechanism of Action: A Multi-pronged Approach to
Anti-Tumor Immunity

T-448's mechanism of action extends beyond simple TIGIT blockade. Its functional Fc region
facilitates a multi-faceted attack on tumors:

o Treg Depletion: T-448 preferentially depletes regulatory T cells within the tumor
microenvironment, which are known to suppress anti-tumor immune responses.[2][4]

o Effector T Cell Activation: By blocking the inhibitory TIGIT signal, T-448 unleashes the activity
of cytotoxic CD8+ T cells.

o FcyR-Mediated Activation: The Fc portion of T-448 engages Fcy receptors on myeloid cells
and NK cells, leading to their activation and further enhancing the anti-tumor response.[1][2]

This multifaceted mechanism, particularly the FcyR engagement, is a key differentiator for T-
448. Preclinical data has demonstrated that this activation of immune-stimulatory cells is
dependent on this FcyR-mediated activity.[1]

Below is a diagram illustrating the proposed signaling pathway of T-448.
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Caption: T-448's dual mechanism of action.
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Comparative Landscape of Anti-TIGIT Antibodies

Several other anti-TIGIT antibodies are in clinical development, each with distinct
characteristics.

e Tiragolumab: A fully human IgG1 anti-TIGIT antibody that has shown promising results in
combination with atezolizumab (an anti-PD-L1 antibody) in non-small cell lung cancer
(NSCLC).[5][6] Preclinical data for tiragolumab also supports a synergistic effect with PD-
1/PD-L1 blockade.[5][6]

» Vibostolimab: A humanized IgG1 anti-TIGIT antibody being evaluated in combination with
pembrolizumab (an anti-PD-1 antibody). Preclinical models have demonstrated its anti-tumor
activity.[7][8][9]

o Domvanalimab: An Fc-silent anti-TIGIT monoclonal antibody. The absence of a functional Fc
region is a key differentiator from T-448, tiragolumab, and vibostolimab, suggesting a primary
mechanism of action focused on TIGIT blockade without inducing ADCC of TIGIT-expressing
cells.[10][11][12]

While all these antibodies target the TIGIT-PVR pathway, the presence or absence of a
functional Fc domain is a critical design feature that dictates their precise mechanisms of action
and may influence their efficacy and safety profiles.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of T-448 are often proprietary.
However, a general methodology for assessing the in vivo efficacy of an anti-TIGIT antibody in
a syngeneic tumor model is outlined below.

In Vivo Tumor Growth Inhibition Study

e Cell Line and Animal Model: The CT26 colon carcinoma model in BALB/c mice is a
commonly used syngeneic model for evaluating immunotherapies.[13]

e Tumor Implantation: 1 x 1075 to 5 x 105 CT26 cells are subcutaneously injected into the
flank of the mice.
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o Treatment Groups: Mice are randomized into treatment groups once tumors reach a
palpable size (e.g., 50-100 mm3). Typical groups include:

[e]

Vehicle/lsotype control antibody

o

T-448 (murine surrogate) monotherapy

[¢]

Anti-PD-1 monotherapy

[¢]

T-448 + Anti-PD-1 combination therapy

o Dosing Regimen: Antibodies are typically administered intraperitoneally (i.p.) at a specified
dose and schedule (e.g., 10 mg/kg, twice weekly).

e Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume
= 0.5 x length x width?).

o Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, and tumor growth inhibition (TGI) is calculated. Survival is also monitored.

» Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested
for analysis of immune cell populations by flow cytometry to assess Treg depletion, CD8+ T
cell activation (e.g., Ki67, Granzyme B expression), and myeloid cell activation.

Below is a diagram illustrating a typical experimental workflow.
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In Vivo Efficacy Study Workflow
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Caption: A typical workflow for preclinical in vivo studies.
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Conclusion

Preclinical data strongly suggest that T-448 (belrestotug) is a potent anti-TIGIT antibody with a
differentiated mechanism of action driven by its FcyR-engaging properties. Its ability to not only
block the TIGIT inhibitory pathway but also actively deplete regulatory T cells and engage other
immune cells provides a strong rationale for its clinical development, particularly in combination
with PD-1/PD-L1 inhibitors. Further publication of direct comparative preclinical data will be
crucial to fully elucidate its performance profile relative to other anti-TIGIT therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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